molecular formula C20H17N5O4 B2612639 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide CAS No. 2034465-79-5

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B2612639
CAS No.: 2034465-79-5
M. Wt: 391.387
InChI Key: PMYYWUXVAFTINK-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a hybrid heterocyclic compound combining a 1,3,5-triazine core with a benzoxazole-carboxamide moiety. The triazine ring is substituted with dimethoxy groups at positions 4 and 6, while the benzoxazole component is functionalized with a phenyl group at position 3 and a carboxamide linker at position 3. The compound’s synthesis likely involves amidation reactions mediated by coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), as evidenced by similar protocols in related studies .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-27-19-22-16(23-20(24-19)28-2)11-21-18(26)13-8-9-15-14(10-13)17(29-25-15)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYYWUXVAFTINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoxazole moiety and a triazine derivative. Its molecular formula is C17_{17}H18_{18}N4_{4}O4_{4}, with a molecular weight of approximately 342.35 g/mol. The presence of methoxy groups enhances its solubility and biological activity.

Antibacterial Activity

Research has demonstrated that benzoxazole derivatives exhibit significant antibacterial properties. For instance:

  • Inhibition against Xanthomonas species : The compound has shown effective inhibition against Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri, with minimum inhibitory concentrations (MIC) reported at 47.6 mg/L and 36.8 mg/L respectively .
  • Mechanism of action : The antibacterial activity is attributed to the up-regulation of succinate dehydrogenase (SDH), which disrupts bacterial oxidative phosphorylation and inhibits reproduction .

Antiviral Activity

The compound also displays promising antiviral properties:

  • Activity against Tobacco Mosaic Virus (TMV) : In studies, it exhibited protective activity against TMV, with inhibition rates of 52.23% and 54.41% at varying concentrations .
  • Role of substituents : The introduction of electron-donating groups in the benzothiazole ring significantly enhances antiviral activity, indicating the importance of molecular structure in efficacy .

Anticancer Activity

Benzoxazole derivatives are recognized for their anticancer potential:

  • Inhibition of Cancer Cell Lines : Compounds similar to this compound have been tested against various cancer cell lines with promising results. For example:
    • A related compound demonstrated significant cytotoxicity in human melanoma cells (A375), inducing apoptosis and causing cell cycle arrest at sub-micromolar concentrations .

Summary of Biological Activities

Biological Activity Target Organism/Cell Line Minimum Inhibitory Concentration (MIC) Inhibition Rate (%)
AntibacterialXanthomonas oryzae47.6 mg/L-
Xanthomonas citri36.8 mg/L-
AntiviralTobacco Mosaic Virus-52.23%
-54.41%
AnticancerHuman melanoma (A375)-Significant cytotoxicity

Case Studies

  • Antibacterial Mechanism Study : A study highlighted that the compound's mechanism involves the modulation of metabolic pathways in bacteria, specifically targeting oxidative phosphorylation pathways to inhibit growth effectively .
  • Antiviral Efficacy Assessment : Another research focused on the structural modifications of benzoxazole derivatives to enhance their protective effects against TMV, demonstrating how slight changes in chemical structure can lead to significant variations in biological activity .
  • Cytotoxicity Evaluation : A detailed investigation into the cytotoxic effects on various cancer cell lines revealed that certain substitutions on the benzoxazole ring could enhance anticancer properties significantly .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique architecture invites comparison with other triazine- and heterocycle-containing derivatives. Below is a detailed analysis of its structural analogs, focusing on functional groups, applications, and synthesis.

Triazine-Based Agrochemicals

Triazine derivatives are prevalent in agrochemicals due to their stability and ability to interact with biological targets. Key comparisons include:

  • Triafamone (CAS: N-[2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbonyl]-6-fluorophenyl]-1,1-difluoro-N-methylmethanesulfonamide):

    • Structure : Shares the 4,6-dimethoxy-1,3,5-triazine core but replaces the benzoxazole-carboxamide with a fluorophenyl-sulfonamide group.
    • Application : Registered as a pesticide (herbicide or insecticide) in India .
    • Key Difference : The sulfonamide group in Triafamone enhances its herbicidal activity by targeting acetolactate synthase (ALS) enzymes, whereas the carboxamide linkage in the target compound may confer distinct binding properties.
  • Cinosulfuron (ISO Name: N-(((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)carbonyl)-2-(2-methoxyethoxy)benzenesulfonamide): Structure: Features a sulfonamide-urea bridge instead of a benzoxazole-carboxamide. Application: Herbicide targeting ALS enzymes . Key Difference: The urea functional group in cinosulfuron improves soil mobility, while the benzoxazole in the target compound may enhance aromatic stacking interactions in biological systems.

Heterocyclic Carboxamide Derivatives

Compounds with benzoxazole or analogous heterocycles exhibit diverse pharmacological activities:

  • Thiazolylmethylcarbamate Analogs (e.g., Pharmacopeial Forum PF 43(1) compounds): Structure: Thiazole rings replace benzoxazole, with carbamate or urea linkages.

Functional Reagents: DMT-MM

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) :
    • Structure : Shares the 4,6-dimethoxy-triazine core but is quaternized with a morpholinium group.
    • Application : Coupling agent for amidation and esterification reactions .
    • Key Difference : The morpholinium chloride in DMT-MM enhances water solubility, making it a reagent rather than a bioactive compound.

Structural and Functional Analysis Table

Compound Name Core Structure Functional Groups Application Synthesis Method
Target Compound Benzoxazole-Triazine Carboxamide, Dimethoxy Triazine Research (Unspecified) Amidation via DMT-MM
Triafamone Triazine-Sulfonamide Sulfonamide, Fluorophenyl Pesticide Sulfonylation
Cinosulfuron Triazine-Urea Urea, Methoxyethoxybenzene Herbicide Urea condensation
DMT-MM Triazine-Morpholinium Chloride, Morpholinium Coupling Reagent Quaternization
Thiazolylmethylcarbamates Thiazole-Carbamate Carbamate, Hydroxyalkyl Pharmacological Carbamate esterification

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods using DMT-MM for amidation, as demonstrated in macrocyclic oxazole synthesis (92% yield for β-hydroxy amide intermediates) .
  • Biochemical Potential: Benzoxazoles are known for antimicrobial and anticancer activities, suggesting the target compound could be optimized for such applications.
  • Agrochemical Divergence: Unlike Triafamone and cinosulfuron, the absence of sulfonamide/urea groups may limit herbicidal activity but open avenues for novel mechanisms.

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